molecular formula C18H23NO6 B14398257 Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate CAS No. 86489-52-3

Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate

Cat. No.: B14398257
CAS No.: 86489-52-3
M. Wt: 349.4 g/mol
InChI Key: VOZQPSVLRULTNB-UHFFFAOYSA-N
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Description

Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate is an organic compound with a complex structure that includes ester, amide, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate typically involves multiple steps. One common method is the reaction of diethyl propanedioate (diethyl malonate) with benzylamine and 3-oxobutanoic acid. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate, which then reacts with benzylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its functional groups allow it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in enolate formation.

    Benzylamine: A primary amine that can react with carbonyl compounds to form imines.

    3-Oxobutanoic acid: A keto acid that can participate in condensation reactions.

Uniqueness

Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.

Properties

CAS No.

86489-52-3

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 2-[benzyl(3-oxobutanoyl)amino]propanedioate

InChI

InChI=1S/C18H23NO6/c1-4-24-17(22)16(18(23)25-5-2)19(15(21)11-13(3)20)12-14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3

InChI Key

VOZQPSVLRULTNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)C(=O)CC(=O)C

Origin of Product

United States

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